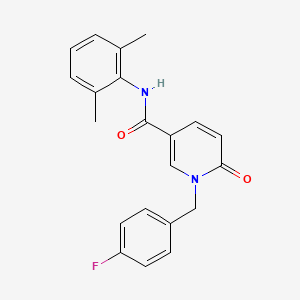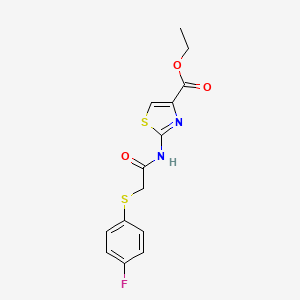![molecular formula C24H26N2O7 B11254837 (E)-N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B11254837.png)
(E)-N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2E)-N-[1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-5-OXOPYRROLIDIN-3-YL]-3-(3,4,5-TRIMETHOXYPHENYL)PROP-2-ENAMIDE is a complex organic molecule featuring a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-5-OXOPYRROLIDIN-3-YL]-3-(3,4,5-TRIMETHOXYPHENYL)PROP-2-ENAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the 2,3-dihydro-1,4-benzodioxin and the pyrrolidinone derivatives. These intermediates are then coupled through a series of condensation and cyclization reactions under controlled conditions, often involving catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize efficiency and minimize waste. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to reduce the environmental impact.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The aromatic and heterocyclic rings can be oxidized under specific conditions, leading to the formation of quinones and other oxidized derivatives.
Reduction: The compound can be reduced to form different hydrogenated products, which may alter its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled temperatures and pressures.
Major Products
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology and Medicine
In biology and medicine, the compound is investigated for its potential therapeutic properties. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.
Industry
In the industrial sector, the compound’s properties are leveraged for the development of advanced materials, such as polymers and coatings, that require specific chemical and physical characteristics.
Mechanism of Action
The mechanism of action of (2E)-N-[1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-5-OXOPYRROLIDIN-3-YL]-3-(3,4,5-TRIMETHOXYPHENYL)PROP-2-ENAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in dye and herbicide production.
Caffeine: An alkaloid with a purine structure, known for its stimulant properties.
Uniqueness
The uniqueness of (2E)-N-[1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-5-OXOPYRROLIDIN-3-YL]-3-(3,4,5-TRIMETHOXYPHENYL)PROP-2-ENAMIDE lies in its combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C24H26N2O7 |
|---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
(E)-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C24H26N2O7/c1-29-20-10-15(11-21(30-2)24(20)31-3)4-7-22(27)25-16-12-23(28)26(14-16)17-5-6-18-19(13-17)33-9-8-32-18/h4-7,10-11,13,16H,8-9,12,14H2,1-3H3,(H,25,27)/b7-4+ |
InChI Key |
RZYWUUGKNFIARI-QPJJXVBHSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-{[3,5-dimethyl-1-(4-methyl-3-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}piperidine](/img/structure/B11254763.png)
![N-(3-chloro-4-methylphenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11254769.png)

![N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzamide](/img/structure/B11254775.png)
![N-[3-({7-Methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B11254789.png)
![2-[(4-Nitrophenoxy)methyl]imidazo[1,2-a]pyrimidine](/img/structure/B11254799.png)
![propan-2-yl [(4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl)oxy]acetate](/img/structure/B11254803.png)
![N-benzyl-6-[4-(4-methylbenzoyl)piperazin-1-yl]pyridazin-3-amine](/img/structure/B11254809.png)
![N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]cyclohexanecarboxamide](/img/structure/B11254819.png)
![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B11254824.png)
![6-[(2-fluorobenzyl)oxy]-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one](/img/structure/B11254830.png)

